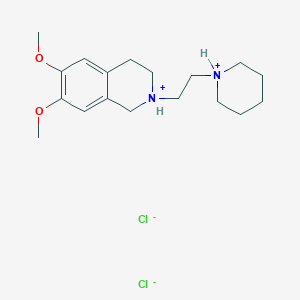
1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(2-piperidinoethyl)isoquinoline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(2-piperidinoethyl)isoquinoline dihydrochloride, also known as L-Stepholidine (L-SPD), is a synthetic compound that belongs to the class of isoquinoline alkaloids. It was first isolated from the Chinese herb Stephania intermedia in 1989 and has since been studied extensively for its potential therapeutic applications in various diseases.
作用機序
The exact mechanism of action of L-SPD is not fully understood. However, it has been shown to interact with various molecular targets in the brain, including dopamine receptors, NMDA receptors, and sigma receptors. L-SPD has been shown to increase the release of dopamine and inhibit the reuptake of dopamine, which may contribute to its neuroprotective and anti-addictive effects. L-SPD has also been shown to modulate glutamate neurotransmission through its interaction with NMDA receptors, which may be relevant to its potential therapeutic effects in schizophrenia.
Biochemical and Physiological Effects
L-SPD has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity. L-SPD has also been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative diseases. In addition, L-SPD has been shown to improve motor function and cognitive performance in animal models of Parkinson's disease and schizophrenia.
実験室実験の利点と制限
L-SPD has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which is important for preclinical studies. L-SPD has also been shown to have good bioavailability and pharmacokinetic properties, which make it a suitable candidate for drug development. However, there are also some limitations to using L-SPD in lab experiments. It has a low solubility in water, which may limit its use in certain assays. In addition, L-SPD has not been extensively studied in human clinical trials, which limits our understanding of its safety and efficacy in humans.
将来の方向性
There are several future directions for research on L-SPD. One direction is to further elucidate its mechanism of action and molecular targets in the brain. This will provide insights into its potential therapeutic applications in various diseases. Another direction is to conduct human clinical trials to assess its safety and efficacy in humans. This will be important for the development of L-SPD as a potential therapeutic agent. Finally, there is a need to develop novel formulations of L-SPD with improved solubility and bioavailability, which will enhance its potential as a drug candidate.
合成法
L-SPD can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-(2-aminopropyl)phenol with 3,4-dimethoxybenzaldehyde to form the intermediate 2-(3,4-dimethoxybenzyl)-2-(2-hydroxypropyl)amine. The intermediate is then cyclized with formaldehyde and hydrogen chloride to form L-SPD dihydrochloride. The final product is obtained by recrystallization from ethanol.
科学的研究の応用
L-SPD has been studied for its potential therapeutic applications in various diseases, including Parkinson's disease, drug addiction, and schizophrenia. It has been shown to have neuroprotective, anti-inflammatory, and anti-oxidant properties, which make it a promising candidate for the treatment of neurodegenerative diseases. L-SPD has also been shown to modulate dopamine and glutamate neurotransmission, which is relevant to the treatment of drug addiction and schizophrenia.
特性
CAS番号 |
102395-78-8 |
|---|---|
製品名 |
1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(2-piperidinoethyl)isoquinoline dihydrochloride |
分子式 |
C18H30Cl2N2O2 |
分子量 |
377.3 g/mol |
IUPAC名 |
6,7-dimethoxy-2-(2-piperidin-1-ium-1-ylethyl)-1,2,3,4-tetrahydroisoquinolin-2-ium;dichloride |
InChI |
InChI=1S/C18H28N2O2.2ClH/c1-21-17-12-15-6-9-20(14-16(15)13-18(17)22-2)11-10-19-7-4-3-5-8-19;;/h12-13H,3-11,14H2,1-2H3;2*1H |
InChIキー |
CBHBXXOIGADZBY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C[NH+](CCC2=C1)CC[NH+]3CCCCC3)OC.[Cl-].[Cl-] |
正規SMILES |
COC1=C(C=C2C[NH+](CCC2=C1)CC[NH+]3CCCCC3)OC.[Cl-].[Cl-] |
同義語 |
6,7-dimethoxy-2-[2-(3,4,5,6-tetrahydro-2H-pyridin-1-yl)ethyl]-3,4-dihy dro-1H-isoquinoline dichloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





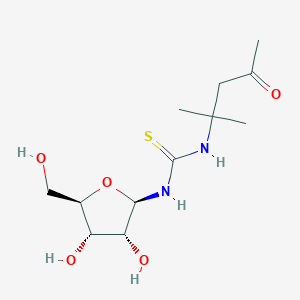

![N-[(E,3R,4R,5R,9R,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B216857.png)
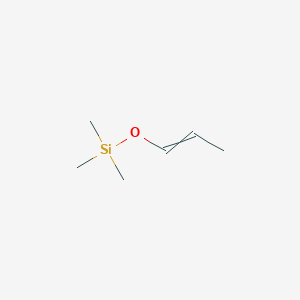
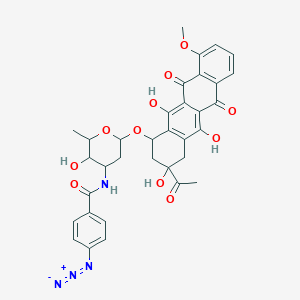
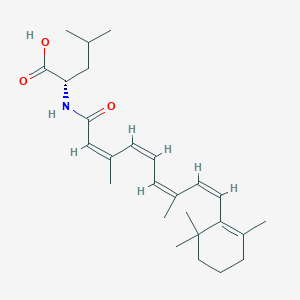
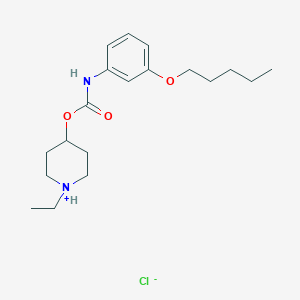
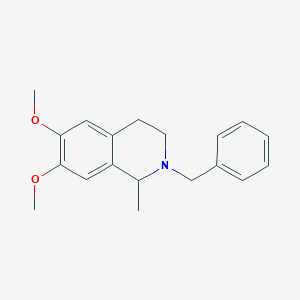

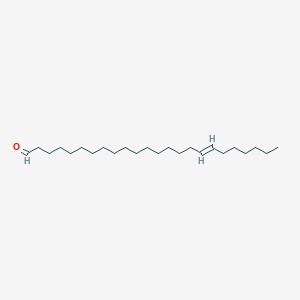
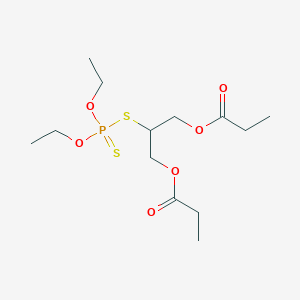
![(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B216921.png)